molecular formula C18H17BrFNO3S B14994134 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide

Cat. No.: B14994134
M. Wt: 426.3 g/mol
InChI Key: JZUICUVEBZSPTB-UHFFFAOYSA-N
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Description

This compound is a brominated benzamide derivative featuring two distinct N-substituents: a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group and a 2-fluorobenzyl moiety. The bromine at the para position of the benzamide core contributes to its electronic and steric properties, while the fluorinated benzyl group may enhance lipophilicity and metabolic stability.

Properties

Molecular Formula

C18H17BrFNO3S

Molecular Weight

426.3 g/mol

IUPAC Name

4-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C18H17BrFNO3S/c19-15-7-5-13(6-8-15)18(22)21(16-9-10-25(23,24)12-16)11-14-3-1-2-4-17(14)20/h1-8,16H,9-12H2

InChI Key

JZUICUVEBZSPTB-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Formation of the Dioxidotetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the thiophene ring with the dioxidotetrahydro configuration.

    Fluorobenzylation: Attachment of the fluorobenzyl group to the nitrogen atom of the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide.

    Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: Possible interactions with biological receptors.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases due to its bioactive properties.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzamide Derivatives

4-Bromo-N-(2-nitrophenyl)benzamide ()
  • Structural Differences : Replaces the tetrahydrothiophene sulfone and 2-fluorobenzyl groups with a 2-nitrophenyl substituent.
  • Reported to exhibit antibacterial and antifungal activities, suggesting bioactivity divergence from the target compound .
4-Bromo-N-((4-methoxyphenethyl)carbamoyl)benzamide (Compound 96, )
  • Structural Differences : Features a carbamoyl-linked 4-methoxyphenethyl group instead of the tetrahydrothiophene sulfone and fluorobenzyl substituents.

Positional and Substituent Isomers

2-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide ()
  • Structural Differences : Bromine at position 2 instead of 4; 4-methoxybenzyl replaces 2-fluorobenzyl.
  • Functional Implications: Positional isomerism may reduce steric hindrance near the amide bond, affecting target binding.
25B-NBF HCl (4-Bromo-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine, )
  • Structural Differences : Ethaneamine backbone with dimethoxy groups instead of benzamide. Retains the 2-fluorobenzyl group.
  • Functional Implications : The ethaneamine structure and dimethoxy groups suggest serotonin receptor affinity (common in NBOMe/NBOH analogs), diverging from the benzamide’s likely mechanism .

Sulfone-Containing Analogs

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-propyl-4-(pyrrolidin-1-ylsulfonyl)benzamide ()
  • Structural Differences : Replaces bromine with a pyrrolidine sulfonyl group and substitutes fluorobenzyl with propyl.

Thiophene-Based Derivatives

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()
  • Structural Differences : Incorporates a dihydrothienylidene ring instead of tetrahydrothiophene sulfone.

Physicochemical and Pharmacokinetic Properties

Compound logP (Predicted) Aqueous Solubility Key Substituent Effects
Target Compound ~3.2 Moderate Bromine (lipophilic), sulfone (polar)
4-Bromo-N-(2-nitrophenyl)benzamide ~2.8 Low Nitro (polar, reactive)
2-Bromo Analog ~3.5 Moderate 2-Bromo (steric hindrance)
25B-NBF HCl ~2.9 Low Dimethoxy (electron-donating)

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